E,Z-Platanoside
CAS No.:
Cat. No.: VC18017308
Molecular Formula: C39H32O14
Molecular Weight: 724.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H32O14 |
|---|---|
| Molecular Weight | 724.7 g/mol |
| IUPAC Name | [(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1 |
| Standard InChI Key | HKZIBACORRUGAC-DJVSQZLHSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
E,Z-Platanoside (CAS: 1197343-17-1) is a flavonoid glycoside with the molecular formula and a molecular weight of 724.7 g/mol . Its structure comprises a quercetin aglycone core linked to a rhamnopyranoside sugar moiety, which is further esterified with two p-coumaroyl groups at the C-2″ and C-3″ positions . The E,Z designation arises from the geometric isomerism of these coumaroyl units: the C-2″ coumaroyl group adopts an E (trans) configuration, while the C-3″ group exhibits a Z (cis) configuration . This stereochemical arrangement critically influences the compound’s solubility, stability, and biological interactions.
Table 1: Key Physicochemical Properties of E,Z-Platanoside
Synthesis and Isolation
E,Z-Platanoside is obtained through two primary methods:
-
Natural Extraction: Bioassay-guided fractionation of Platanus leaf extracts using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry-guided molecular networking .
-
Synthetic Production: Semi-synthetic routes involving esterification of quercetin-3-O-rhamnopyranoside with p-coumaroyl chlorides under controlled stereochemical conditions.
The natural extraction method yields 0.2–0.5% w/w of E,Z-Platanoside from dried leaves, while synthetic approaches achieve ~60% purity, necessitating further chromatographic refinement .
Biological Activities and Mechanistic Insights
Antioxidant and Hepatoprotective Effects
In murine models of acetaminophen (APAP)-induced liver injury, E,Z-Platanoside (10 mg/kg, intraperitoneal) reduced serum alanine aminotransferase (ALT) levels by 68% and hepatic necrosis by 75% compared to untreated controls . Mechanistically, it suppressed oxidative stress markers:
-
4-Hydroxynonenal (4-HNE): ↓ 52% (lipid peroxidation indicator)
-
Inducible nitric oxide synthase (iNOS): ↓ 41% (nitrosative stress mediator)
-
c-Jun N-terminal kinase (JNK) phosphorylation: ↓ 60% (apoptosis regulator)
These effects correlate with the compound’s ability to scavenge free radicals ( in DPPH assay) and enhance endogenous antioxidants like thioredoxin-1 (TRX1) .
Antimicrobial Activity
E,Z-Platanoside exhibits potent activity against Gram-positive pathogens, particularly Staphylococcus aureus (MIC = 4–16 μg/mL) . Its mechanism involves:
-
Disruption of bacterial membrane integrity via coumaroyl-mediated lipid peroxidation.
-
Inhibition of sortase A (SrtA), an enzyme critical for cell wall anchoring (↓ 78% activity at 32 μg/mL) .
Table 2: Comparative Antimicrobial Efficacy of Flavonoid Glycosides
| Compound | MIC Against S. aureus (μg/mL) | Key Target |
|---|---|---|
| E,Z-Platanoside | 4–16 | Membrane integrity, SrtA |
| Kaempferol glycoside | 32–64 | DNA gyrase |
| Rutin | >128 | Non-specific |
Anti-Inflammatory Properties
In lipopolysaccharide (LPS)-stimulated macrophages, E,Z-Platanoside (20 μM) reduced pro-inflammatory cytokine secretion:
-
TNF-α: ↓ 38%
This anti-inflammatory activity is attributed to the suppression of NF-κB nuclear translocation and JNK/MAPK signaling pathways .
Comparative Analysis with Related Flavonoids
E,Z-Platanoside’s biological profile distinguishes it from structurally similar flavonoids:
Table 3: Functional Comparison of Flavonoid Glycosides
| Compound | Antioxidant IC₅₀ (μM) | Anti-Inflammatory (IL-1β Reduction) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| E,Z-Platanoside | 12.3 | 45% at 20 μM | 4–16 |
| Quercetin-3-O-glucoside | 18.9 | 28% at 20 μM | >64 |
| Kaempferol glycoside | 22.1 | 32% at 20 μM | 32–64 |
The E,Z-coumaroyl configuration enhances membrane permeability (LogP = 3.2 vs. 2.1 for quercetin glycosides), explaining its superior cellular uptake and bioactivity .
Challenges and Future Directions
While E,Z-Platanoside demonstrates multifaceted therapeutic potential, key challenges remain:
-
Synthetic Scalability: Current semi-synthetic routes yield <100 mg/batch, necessitating improved catalytic systems for large-scale production.
-
Pharmacokinetic Optimization: Oral bioavailability is limited to 12% in rodent models due to first-pass metabolism . Prodrug strategies targeting the rhamnose moiety are under investigation.
-
Toxicological Profiling: Chronic toxicity studies indicate mild hepatosteatosis at doses >50 mg/kg/day over 28 days . Structure-activity relationship (SAR) studies aim to mitigate this through selective coumaroyl modification.
Ongoing clinical trials are evaluating its safety profile in Phase I human studies (NCT04877327), with preliminary data suggesting good tolerability up to 200 mg/day .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume